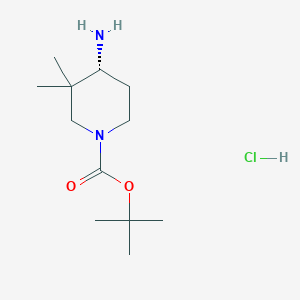![molecular formula C8H12ClNS B1384011 Clorhidrato de 3-[(tiofen-3-il)metil]azetidina CAS No. 2031258-77-0](/img/structure/B1384011.png)
Clorhidrato de 3-[(tiofen-3-il)metil]azetidina
Descripción general
Descripción
3-[(Thiophen-3-yl)methyl]azetidine hydrochloride is a chemical compound with the molecular formula C8H12ClNS and a molecular weight of 189.71 g/mol It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and features a thiophene ring attached to the azetidine moiety via a methylene bridge
Aplicaciones Científicas De Investigación
3-[(Thiophen-3-yl)methyl]azetidine hydrochloride has a wide range of applications in scientific research:
Métodos De Preparación
The synthesis of 3-[(Thiophen-3-yl)methyl]azetidine hydrochloride typically involves the reaction of thiophene derivatives with azetidine precursors under specific conditions. One common method involves the alkylation of azetidine with a thiophene-containing alkyl halide in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
3-[(Thiophen-3-yl)methyl]azetidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiophene ring or the azetidine moiety is substituted with other functional groups.
Mecanismo De Acción
The mechanism of action of 3-[(Thiophen-3-yl)methyl]azetidine hydrochloride involves its interaction with specific molecular targets and pathways. The azetidine ring’s strain and the thiophene ring’s electron-rich nature contribute to its reactivity. The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
3-[(Thiophen-3-yl)methyl]azetidine hydrochloride can be compared with other azetidine and thiophene derivatives:
Azetidine derivatives: These compounds share the four-membered nitrogen-containing ring but differ in their substituents. Examples include azetidine-2-carboxylic acid and azetidine-3-carboxylic acid.
Thiophene derivatives: These compounds contain the thiophene ring but differ in their functional groups.
The uniqueness of 3-[(Thiophen-3-yl)methyl]azetidine hydrochloride lies in its combination of the azetidine and thiophene moieties, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
3-(thiophen-3-ylmethyl)azetidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NS.ClH/c1-2-10-6-7(1)3-8-4-9-5-8;/h1-2,6,8-9H,3-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCYSKTGUSBIHFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)CC2=CSC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



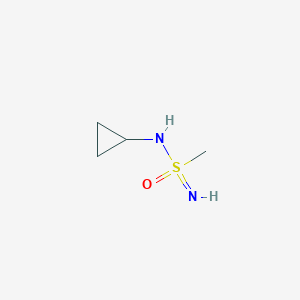

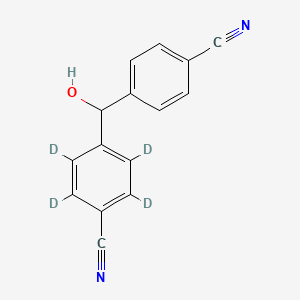
![1-[(4-Bromophenyl)methyl]-4-methoxy-1H-pyrazole](/img/structure/B1383933.png)
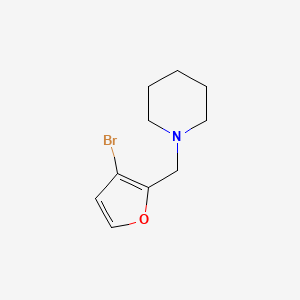
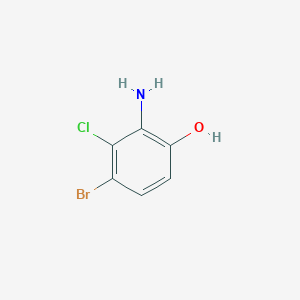
![{Bicyclo[4.1.0]heptan-3-yl}methanethiol](/img/structure/B1383939.png)


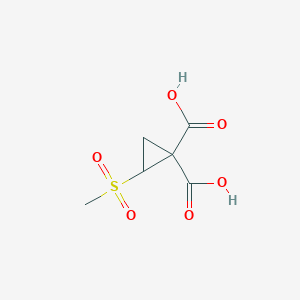
![2-Benzyl-2,7-Diazaspiro[3.5]Nonane Hydrochloride](/img/structure/B1383944.png)

